molecular formula C11H17F3N2O B2477358 (E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one CAS No. 939762-11-5

(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one

Cat. No. B2477358
CAS RN: 939762-11-5
M. Wt: 250.265
InChI Key: UWBIYVBCODAEDM-BQYQJAHWSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Fluorine in Protein Design

Fluorinated molecules, known for their extreme chemical inertness and thermal stability, have been explored for their potential in protein design. Proteins incorporating highly fluorinated analogs of hydrophobic amino acids have shown enhanced stability against chemical and thermal denaturation, retaining structure and biological activity. This area of research highlights the use of fluorination as a strategy to enhance protein stability, which could be relevant for the development of therapeutics and industrially relevant enzymes (Buer & Marsh, 2012).

Degradation of Polymeric Materials

Poly(4-methyl-l-pentene), also known as TPX, exhibits high optical transparency, crystalline melting point, and good heat resistance, leading to its use in infrared lenses, membranes, and food packaging. The scientific research into TPX components has focused on understanding the effects of oxygen, moisture, elevated temperature, and radiation on the chemical and physical properties of this material. This research is crucial for predicting the lifespan of products made from TPX and similar materials, indicating a broader interest in the durability and stability of fluorinated polymers (J. Farmer, 1996).

Amino-1,2,4-Triazoles in Industry

Amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry, with applications in agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of these compounds in producing a wide range of products underscores the potential of complex organic molecules, like the one , in various sectors of the chemical industry (Nazarov et al., 2021).

Mechanism of Action

While specific information on the mechanism of action for “(E)-1,1,1-trifluoro-4-[(1-methyl-4-piperidinyl)amino]-3-penten-2-one” is not available, it’s worth noting that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . This research is aimed at discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[(1-methylpiperidin-4-yl)amino]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-8(7-10(17)11(12,13)14)15-9-3-5-16(2)6-4-9/h7,9,15H,3-6H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBIYVBCODAEDM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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